5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C10H11IN2O It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 6th position, a carbonitrile group at the 3rd position, and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Isopropylation: The isopropyl group is introduced at the 6th position through an alkylation reaction using isopropyl halides.
Carbonitrile Formation: The carbonitrile group is introduced at the 3rd position through a nucleophilic substitution reaction using cyanide sources.
Oxidation: The keto group at the 2nd position is introduced through an oxidation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of carboxyl or aldehyde groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the isopropyl group at the 6th position.
6-Isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the iodine atom at the 5th position.
5-Iodo-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Contains a methyl group instead of an isopropyl group at the 6th position.
Uniqueness
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 1203898-26-3) is a pyridine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.09 g/mol. The structure features an iodine atom at the 5th position, an isopropyl group at the 6th position, a keto group at the 2nd position, and a nitrile group at the 3rd position. This unique combination of substituents contributes to its chemical reactivity and biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.
- Gene Expression Alteration : It can affect gene expression related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzyme functions.
Anticancer Properties
In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. Its structural characteristics allow it to target cancer-specific pathways effectively.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the biological activities of this compound:
-
Study on Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis markers.
Concentration (µM) Cell Viability (%) Apoptosis Induction (%) 10 80 15 25 50 45 50 30 70
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Iodo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Lacks isopropyl group; different biological profile | |
6-Isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Lacks iodine; reduced reactivity | |
5-Bromo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Bromine substitution affects biological activity |
Properties
IUPAC Name |
5-iodo-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTTYKNCKUPZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=O)N1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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